Cas no 20265-35-4 (2-Methoxy-3-nitropyridine)

2-Methoxy-3-nitropyridine structure
2-Methoxy-3-nitropyridine structure
Product Name:2-Methoxy-3-nitropyridine
CAS No:20265-35-4
MF:C6H6N2O3
MW:154.12344121933
MDL:MFCD00023459
CID:51498
PubChem ID:87573348
Update Time:2025-04-18

2-Methoxy-3-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-3-nitropyridine
    • C6H6N2O3
    • 2-Methoxy-3-nitro-pyridin
    • 2-methoxy-3-nitro-pyridine
    • 3-Nitro-2-methoxy-pyridin
    • 3-Nitro-2-methoxypyridine
    • METHYL 3-NITRO-2-PYRIDINYL ETHER
    • NSC 75835
    • Pyridine, 2-methoxy-3-nitro-
    • WZNQCVOSOCGWJG-UHFFFAOYSA-N
    • 2-methoxy-3-nitropyridin
    • NSC75835
    • PubChem6593
    • Maybridge1_008636
    • KSC494O8J
    • HMS566A12
    • SBB065303
    • FCH916365
    • RP01825
    • AM81269
    • VP11176
    • R
    • OR29811
    • SY032655
    • N351
    • AX8019238
    • AB00
    • SCHEMBL231110
    • M1395
    • CS-W018056
    • SB52485
    • DS-1340
    • 2R-0668
    • AKOS005086440
    • 20265-35-4
    • 2-Methoxy-3-Nitro Pyridine
    • MFCD00023459
    • DTXSID90942384
    • AC-5399
    • W-201770
    • FT-0612785
    • FT-0612786
    • FT-0688554
    • NSC-75835
    • CCG-51466
    • SR-01000640762-1
    • 2-Methoxy-3-nitropyridine, 97%
    • 2-Methoxy-3-nitropyridine>Pyridine, 2-methoxy-3-nitro-
    • 2-Methoxy-3-nitropyridine ISO 9001:2015 REACH
    • DTXCID001370787
    • AC-907/34117017
    • MDL: MFCD00023459
    • Inchi: 1S/C6H6N2O3/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3
    • InChI Key: WZNQCVOSOCGWJG-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC=CN=1)[N+](=O)[O-]
    • BRN: 138199

Computed Properties

  • Exact Mass: 154.03800
  • Monoisotopic Mass: 154.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1
  • Topological Polar Surface Area: 67.9

Experimental Properties

  • Color/Form: {"from":"zh","to":"en","trans_result":[{"src":"\u672a\u786e\u5b9a","dst":"Not determined"},{"src":"2.\u00a0\u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
  • Density: 1.3
  • Melting Point: 56.0 to 58.0 deg-C
  • Boiling Point: 247.9℃ at 760 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • PSA: 67.94000
  • LogP: 1.52160
  • pka: -0?+-.0.10(Predicted)

2-Methoxy-3-nitropyridine Security Information

2-Methoxy-3-nitropyridine Customs Data

  • HS CODE:29333990

2-Methoxy-3-nitropyridine Pricemore >>

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2-Methoxy-3-nitropyridine Related Literature

  • 1. Acylarylnitrosamines. Part VII. Reactions of 3-aminomethoxypyridines and 3-amino-1-methylpyridones. The preparation of 2-methoxy-3-phenyl-, 4-methoxy-3-phenyl-, and 2-methoxy-5-phenylpyridine
    Yusuf Ahmad,D. H. Hey J. Chem. Soc. 1954 4516
  • 2. Aromatic substitution. Part XVIII. Kinetics of reactions between some halogeno-pyridines and -picolines and their N-oxides with methoxide ion in methanol and in dimethyl sulphoxide. Effect of alkyl groups on rates on orientation in nucleophilic aromatic substitution
    R. A. Abramovitch,F. Helmer,M. Liveris J. Chem. Soc. B 1968 492
  • 3. Ionization constants of heterocyclic substances. Part IX. Protonation of aminopyridones and aminopyrimidones
    G. B. Barlin,W. Pfleiderer J. Chem. Soc. B 1971 1425
  • 4. Reactions in strongly basic media. Part 7. Correlation of the rates of alkaline hydrolysis of 2-substituted 3- and 5-nitropyridines, 4-nitropyridine N-oxide, and 2- and 4-substituted pyridine methiodides in aqueous dimethyl sulphoxide with an acidity function
    Keith Bowden,Shyla Prasannan,Richard J. Ranson J. Chem. Soc. Perkin Trans. 2 1987 181
  • Yinliang Qi,Le Xu,Zhiwei Li,Ping Gong,Tao Hu,Bixi Yin,Mingze Qin,Yajing Liu,Yanfang Zhao,Yunlei Hou New J. Chem. 2020 44 16477
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